molecular formula C19H24N6O3 B2731869 8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 332400-57-4

8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2731869
CAS RN: 332400-57-4
M. Wt: 384.44
InChI Key: UQQLAVODCPHJIZ-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C19H24N6O3 and its molecular weight is 384.44. The purity is usually 95%.
BenchChem offers high-quality 8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Synthetic Insights

  • Hydrazinolysis Products Analysis : Research by Chaloupka et al. (1980) explored the hydrazinolysis of specific esters leading to products with potential for further chemical manipulation, providing a basis for understanding the reactivity and structural transformations of related hydrazinyl-substituted compounds (Chaloupka, Bieri, & Heimgartner, 1980).

  • Chemosensors for Ion Detection : Zhang et al. (2020) synthesized 1,8-naphthalimide derivatives, utilizing hydrazine functionalities to create efficient colorimetric and fluorescent chemosensors for fluoride ion detection. This demonstrates the utility of hydrazine-derived compounds in developing sensors for environmental and biological applications (Zhang, Zhang, Ding, & Gao, 2020).

  • Pharmacological Potentials : El Rayes et al. (2022) investigated novel derivatives with hydrazine linkages for cytotoxic and anti-bacterial activities, highlighting the therapeutic potential of such compounds in medical research (El Rayes, El Enany, Ali, Ibrahim, & Nafie, 2022).

Interaction and Application Insights

  • Intermolecular Interaction Studies : Shukla et al. (2020) conducted a detailed analysis on the intermolecular interactions of a xanthine derivative, shedding light on the potential material design and pharmaceutical applications based on understanding these molecular interactions (Shukla, Bandopadhyay, Sathe, & Chopra, 2020).

  • Cardiovascular Activity : Chłoń-Rzepa et al. (2004) synthesized and tested xanthine derivatives for cardiovascular activities, including antiarrhythmic and hypotensive effects, indicating the relevance of such structures in developing cardiovascular drugs (Chłoń-Rzepa, Pawłowski, Zygmunt, Filipek, & Maciag, 2004).

  • Aromatase Inhibitors for Cancer Therapy : Hartmann and Batzl (1986) studied the synthesis and evaluation of compounds as inhibitors of estrogen biosynthesis, crucial for treating hormone-dependent breast cancer, demonstrating the potential of similar compounds in oncology (Hartmann & Batzl, 1986).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-hydroxyphenylacetic acid with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is then reacted with 3-methylbut-2-en-1-ol to form the corresponding imine. The imine is then reacted with 8-amino-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione to form the final compound.", "Starting Materials": [ "4-hydroxyphenylacetic acid", "hydrazine hydrate", "3-methylbut-2-en-1-ol", "8-amino-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione" ], "Reaction": [ "Step 1: Condensation of 4-hydroxyphenylacetic acid with hydrazine hydrate to form the corresponding hydrazide.", "Step 2: Reaction of the hydrazide with 3-methylbut-2-en-1-ol to form the corresponding imine.", "Step 3: Reaction of the imine with 8-amino-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione to form the final compound." ] }

CAS RN

332400-57-4

Product Name

8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione

Molecular Formula

C19H24N6O3

Molecular Weight

384.44

IUPAC Name

8-[(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione

InChI

InChI=1S/C19H24N6O3/c1-11(2)9-10-25-15-16(24(4)19(28)21-17(15)27)20-18(25)23-22-12(3)13-5-7-14(26)8-6-13/h5-8,11,26H,9-10H2,1-4H3,(H,20,23)(H,21,27,28)/b22-12+

InChI Key

UQQLAVODCPHJIZ-WSDLNYQXSA-N

SMILES

CC(C)CCN1C2=C(N=C1NN=C(C)C3=CC=C(C=C3)O)N(C(=O)NC2=O)C

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.